molecular formula C19H22N4O3S B2764184 4-ethoxy-3-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 1448059-60-6

4-ethoxy-3-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2764184
CAS No.: 1448059-60-6
M. Wt: 386.47
InChI Key: BUXHWIVSDWOTBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-3-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Ethoxy-3-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, anti-inflammatory, and other pharmacological effects, supported by data tables and case studies.

Chemical Structure

The compound features a sulfonamide group linked to a pyrazole moiety and a pyridine ring, which are known to contribute to its biological activity. The structural formula can be represented as follows:

C19H24N4O3S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_3\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its efficacy against:

Cancer Type Cell Line IC50 (µM)
Lung CancerA54915.2
Breast CancerMDA-MB-23112.5
Colorectal CancerHCT11610.8
Prostate CancerLNCaP18.0

These results indicate that the compound exhibits promising anticancer properties, particularly against breast and colorectal cancers .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits key inflammatory mediators, showing an IC50 value comparable to established anti-inflammatory drugs. The following table summarizes its activity:

Inflammatory Mediator IC50 (µg/mL)
COX-145.0
COX-238.0
TNF-α50.5

These findings suggest that the compound may serve as a dual inhibitor of COX enzymes, which are critical in the inflammatory response .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to apoptosis.
  • Modulation of Inflammatory Pathways : It downregulates the expression of pro-inflammatory cytokines and enzymes.
  • Targeting Specific Receptors : The presence of the pyridine and pyrazole rings may enhance affinity for specific biological targets, including nuclear receptors involved in cancer progression.

Case Studies

A notable study evaluated the compound's effects in vivo using mouse models of cancer and inflammation:

  • Study Design : Mice were treated with varying doses of the compound over four weeks.
  • Results : Significant tumor reduction was observed in treated groups compared to controls, alongside reduced inflammatory markers in serum.

Properties

IUPAC Name

4-ethoxy-3-methyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-3-26-19-8-7-16(14-15(19)2)27(24,25)21-11-13-23-12-9-18(22-23)17-6-4-5-10-20-17/h4-10,12,14,21H,3,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXHWIVSDWOTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.